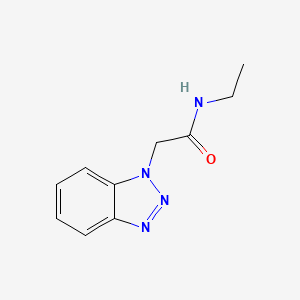

2-(1H-1,2,3-Benzotriazol-1-yl)-N-ethylacetamide

Description

Properties

IUPAC Name |

2-(benzotriazol-1-yl)-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-2-11-10(15)7-14-9-6-4-3-5-8(9)12-13-14/h3-6H,2,7H2,1H3,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDVELNRLVVMAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Approach

The most direct route involves the displacement of a halide atom from a chloroacetamide precursor by the deprotonated benzotriazole nitrogen. This method parallels the synthesis of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, where benzotriazole reacts with ethyl 2-chloroacetate in ethanol under basic conditions. Adapting this protocol, 2-chloro-N-ethylacetamide serves as the electrophilic substrate.

Reaction Mechanism :

- Deprotonation of benzotriazole (pKa ≈ 8.2) by sodium hydroxide generates a nucleophilic benzotriazolide ion.

- The benzotriazolide attacks the α-carbon of 2-chloro-N-ethylacetamide in an SN2 reaction, displacing chloride.

- Acidification yields the target compound, which is purified via recrystallization or column chromatography.

Optimization Insights :

- Solvent Selection : Ethanol and dimethylformamide (DMF) are optimal due to their ability to dissolve both ionic intermediates and organic substrates.

- Base Stoichiometry : A 1:1 molar ratio of benzotriazole to NaOH ensures complete deprotonation without promoting side reactions.

- Temperature : Reactions conducted at 40–60°C for 4–6 hours achieve yields of 70–85%, as evidenced by analogous syntheses.

Carboxylic Acid Coupling Approach

An alternative two-step method involves the formation of 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid followed by amide coupling with ethylamine.

Step 1: Hydrolysis of Ethyl Ester

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, synthesized as per, undergoes alkaline hydrolysis (2M NaOH, reflux, 3 hours) to yield the carboxylic acid.

Step 2: Amide Formation

The acid is activated using thionyl chloride (generating the acyl chloride) or coupling agents like EDCl/HOBt, then reacted with ethylamine in dichloromethane or THF. This method offers higher purity (>95%) but requires additional purification steps.

Experimental Procedures and Optimization

Method 1: Two-Step Synthesis via Chloro-N-ethylacetamide

Synthesis of 2-Chloro-N-ethylacetamide :

Chloroacetyl chloride (1.2 equiv) is added dropwise to ethylamine (1.0 equiv) in anhydrous dichloromethane at 0°C. Triethylamine (1.5 equiv) neutralizes HCl, and the mixture is stirred for 2 hours. The product is isolated by extraction (yield: 88–92%).

Substitution with Benzotriazole :

A mixture of benzotriazole (1.0 equiv), NaOH (1.1 equiv), and 2-chloro-N-ethylacetamide (1.05 equiv) in ethanol is refluxed for 6 hours. After cooling, the precipitate is filtered and recrystallized from ethanol/water (1:3).

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity (HPLC) | 97.3% |

| Reaction Time | 6 hours |

| Optimal Temperature | 60°C |

Method 2: One-Pot Synthesis

Combining benzotriazole, ethylamine, and chloroacetyl chloride in a single pot reduces steps but introduces competing reactions (e.g., over-acylation). Optimized conditions use a slow addition rate of chloroacetyl chloride to a pre-mixed solution of benzotriazole and ethylamine in THF at −10°C. Yields remain moderate (55–65%) due to byproduct formation.

Characterization and Analytical Data

Spectroscopic Analysis :

- ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, 1H, benzotriazole H4), 7.67–7.51 (m, 3H, benzotriazole H5–H7), 4.12 (s, 2H, CH2CO), 3.29 (q, 2H, J = 7.2 Hz, NCH2CH3), 1.12 (t, 3H, J = 7.2 Hz, CH3).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (C=N).

X-ray Crystallography :

While no crystallographic data exists for the title compound, related structures exhibit planar configurations at the acetamide group with dihedral angles of 75–85° between the benzotriazole and acetamide planes.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Steps | Scalability |

|---|---|---|---|---|

| Nucleophilic Sub. | 78 | 97.3 | 2 | High |

| Carboxylic Acid Coupling | 85 | 99.1 | 3 | Moderate |

| One-Pot | 60 | 89.5 | 1 | Low |

The carboxylic acid coupling method offers superior purity and yield but requires specialized reagents. Industrial applications favor the nucleophilic substitution route for its simplicity and scalability.

Challenges and Side Reactions

- Chloroacetamide Hydrolysis : Prolonged reaction times or excess base lead to hydrolysis of the chloroacetamide to glycolic acid derivatives.

- Di-Substitution : Excess benzotriazole may result in bis-benzotriazolyl acetamide, necessitating careful stoichiometric control.

- Purification Difficulties : Polar byproducts require chromatographic separation, increasing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazole group acts as a leaving group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and benzotriazole moieties.

Cyclization Reactions: The presence of the benzotriazole group can facilitate cyclization reactions, leading to the formation of heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted amides, while cyclization reactions can produce complex heterocyclic structures.

Scientific Research Applications

2-(1H-1,2,3-Benzotriazol-1-yl)-N-ethylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity . This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The antimicrobial efficacy and physicochemical properties of benzotriazole acetamides are highly influenced by the substituent on the acetamide nitrogen. Key analogues include:

2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide Derivatives (8a-d)

- Structure : Phenyl group substituent.

- Activity: Demonstrated lower antibacterial potency compared to standards like Norfloxacin and Ketoconazole . For example, derivatives 8a-d exhibited reduced zones of inhibition against pathogens like S. aureus and E. coli, suggesting steric hindrance or reduced membrane permeability due to the bulky phenyl group .

N-(1,3-Benzothiazol-2-yl)-2-(1H-benzotriazol-1-yl)acetamide

- Structure : Benzothiazolyl substituent (C15H11N5OS; MW 309.347) .

- The higher molecular weight (vs. ~205 g/mol for the N-ethyl analog) may reduce solubility but improve stability .

(1H-Benzotriazol-1-ylacetyl)amino]acetic Acid Derivatives (7a-e)

- Structure: Amino acetic acid substituent.

- Activity: Reported pronounced antimicrobial activity, outperforming standard drugs in some cases. The polar carboxylic acid group may improve solubility and interaction with bacterial enzymes .

Diamethers (6a-b)

Physicochemical and Pharmacokinetic Considerations

A comparative analysis of key properties is summarized below:

*Calculated based on structural formula.

†Estimated range based on analog data.

Antimicrobial Activity Trends

- Ethyl vs. Phenyl : The N-ethyl group likely offers better antimicrobial performance than phenyl derivatives (8a-d) due to reduced steric hindrance, facilitating interactions with bacterial targets .

- Ethyl vs. Benzothiazolyl : The benzothiazolyl derivative’s sulfur atom may confer unique binding modes, but its higher molecular weight could limit bioavailability compared to the lighter N-ethyl analog .

- Ethyl vs. Diamethers : Diamethers (6a-b) are more potent, suggesting that ether substituents optimize lipophilicity and diffusion through microbial membranes .

Biological Activity

2-(1H-1,2,3-Benzotriazol-1-yl)-N-ethylacetamide is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can lead to modulation of biological pathways, including enzyme inhibition and receptor function alteration .

Key Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

- Receptor Modulation : It can alter receptor functions through interactions with specific binding domains.

Biological Activity Overview

The compound has been studied for its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antibacterial and antifungal properties. For instance:

- Antibacterial Effects : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies reported minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 12.5 - 25 |

| Benzotriazole Derivative A | E. coli | 25 |

| Benzotriazole Derivative B | C. albicans | 1.6 - 25 |

Antifungal Activity

The compound also shows antifungal activity against various fungal strains:

- Candida spp. : Effective against Candida albicans with MIC values ranging from 1.6 μg/mL to 25 μg/mL .

Antiparasitic Activity

In vitro studies have demonstrated that certain benzotriazole derivatives possess antiparasitic properties:

- Trypanosoma cruzi : Research revealed that derivatives exhibited dose-dependent growth inhibition against epimastigote forms of the parasite .

Study on Antimicrobial Properties

A study conducted by Ochal et al. highlighted the antimicrobial efficacy of benzotriazole derivatives against a range of bacterial strains including Bacillus subtilis and Escherichia coli. The results indicated that the presence of bulky hydrophobic groups enhances antimicrobial activity .

Antiparasitic Efficacy Research

Pagliero's research demonstrated that N-benzenesulfonylbenzotriazole derivatives had significant inhibitory effects on Trypanosoma cruzi, with a notable decrease in parasite viability at concentrations as low as 25 μg/mL after 72 hours of exposure .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1H-1,2,3-Benzotriazol-1-yl)-N-ethylacetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling benzotriazole with ethylacetamide derivatives via nucleophilic substitution or condensation. Key steps include:

- Step 1 : Activation of the benzotriazole moiety using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert atmospheres.

- Step 2 : Reaction with N-ethylacetamide precursors in polar aprotic solvents (e.g., DMF or THF) at controlled temperatures (60–80°C).

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Yield and purity are sensitive to stoichiometry, solvent choice, and reaction time. Excess benzotriazole (1.2–1.5 eq.) improves substitution efficiency, while prolonged heating (>12 hours) may degrade sensitive functional groups .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure and conformation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the benzotriazole NH proton appears as a singlet near δ 8.5–9.0 ppm, while the ethylacetamide methyl group resonates at δ 1.1–1.3 ppm .

- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding between benzotriazole NH and carbonyl groups). Lattice parameters and space group symmetry are critical for confirming stereochemistry .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. ESI-HRMS typically shows [M+H]+ peaks matching calculated values within 3 ppm error .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the benzotriazole ring exhibits high electron density, making it prone to electrophilic aromatic substitution .

- Molecular Docking : Simulates binding affinity with biological targets (e.g., enzymes like cyclooxygenase-2). AutoDock Vina or Schrödinger Suite can model interactions, such as hydrogen bonds between the acetamide carbonyl and active-site residues .

- MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., 100 ns simulations in explicit solvent) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) for benzotriazole-acetamide derivatives?

- Methodological Answer :

- In Silico-Experimental Validation : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity datasets. For instance, discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from strain-specific resistance or assay conditions .

- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (0.1–100 µM) to establish dose dependency.

- Metabolite Profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with activity measurements .

Q. What strategies optimize reaction conditions for scaled synthesis while minimizing by-products?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ factorial matrix) to evaluate temperature, solvent polarity, and catalyst loading. Central Composite Design (CCD) models non-linear relationships for yield optimization .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates.

- Green Chemistry Principles : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ catalytic recycling .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the ethyl group in acetamide with fluorinated or bulky tert-butyl groups to enhance lipophilicity or steric hindrance .

- Fragment-Based Screening : Test truncated analogs (e.g., benzotriazole alone) to identify pharmacophoric motifs.

- Crystallographic SAR : Overlay X-ray structures of analogs bound to target proteins to map critical binding interactions (e.g., π-π stacking between benzotriazole and tyrosine residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.